molecular formula C13H25N3O3 B3233768 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353953-93-1

2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3233768
CAS No.: 1353953-93-1
M. Wt: 271.36 g/mol
InChI Key: KOQPUAVELYEIHW-UHFFFAOYSA-N
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Description

2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353947-52-0) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, a standard strategy in organic synthesis to modulate reactivity and improve solubility during multi-step synthesis. The structure also contains a glycinamide side chain, which can serve as a versatile handle for further chemical modification. Compounds incorporating piperidine and amino acid derivatives are highly valuable in pharmaceutical research for the synthesis of novel biologically active molecules. Piperidine rings are common motifs in drugs and candidates due to their conformational influence and potential for target engagement. Research into similar N-(aminocycloalkylene)amino acid derivatives highlights their utility as chiral building blocks and conformationally restricted amino acid isosteres, which are crucial for developing peptide mimetics and probes for biological systems . Furthermore, piperidine-based structures are investigated as potential antagonists for various receptors and as core components in the design of enzyme inhibitors, such as those targeting glutaminase for cancer therapy . This reagent is intended for research and development applications only and is not for diagnostic or personal use.

Properties

IUPAC Name

tert-butyl 2-[[(2-aminoacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPUAVELYEIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its chemical formula C13H25N3O3, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with an aminoacetyl group and a tert-butyl ester, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the piperidine ring allows for various interactions with biological targets, while the tert-butyl ester enhances solubility and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown a range of biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including murine leukemia cells (L1210) and human cervix carcinoma (HeLa) cells .
  • Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially affecting GABA reuptake mechanisms. Similar piperidine derivatives have been explored as GABA reuptake inhibitors .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One effective approach involves the acylation of piperidine derivatives with aminoacetyl groups in the presence of activating agents such as BOP (Benzotriazole-1-yloxy) to form the desired amide linkages .

Anticancer Activity

A study evaluating the antiproliferative activity of various piperidine derivatives found that certain modifications led to enhanced efficacy against cancer cell lines. For example, compounds with structural similarities to this compound exhibited IC50 values lower than 20 μM in several tested lines, indicating promising anticancer potential .

Neuropharmacological Studies

Research on related compounds has indicated their potential as GABA reuptake inhibitors. For instance, a study highlighted that modifications in the piperidine structure could significantly enhance binding affinity to GABA transporters, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar piperidine derivatives:

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound AAcetyl groupAntiproliferative<20 μM
Compound BAmino groupGABA reuptake inhibitor<10 μM
Compound CMethyl substitutionNeuroprotective<15 μM

This comparison highlights the diverse pharmacological profiles that can arise from minor structural variations within piperidine derivatives.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of piperidine derivatives, which are significant in the development of various pharmaceuticals. Piperidine derivatives are widely recognized for their roles in:

  • Antibacterial agents : Compounds derived from piperidine have shown efficacy against a range of bacterial infections.
  • Antitumor drugs : Research indicates that piperidine structures can inhibit tumor growth and proliferation.
  • Analgesics : Some piperidine derivatives act as opioid receptor agonists, providing pain relief similar to morphine .

Neuroscience Research

Piperidine compounds are often investigated for their effects on the central nervous system. The specific structure of 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester may influence neurotransmitter systems, making it a candidate for studying:

  • Cognitive enhancers : Potential applications in treating cognitive disorders or enhancing memory functions.
  • Anxiolytics : Investigating its effects on anxiety-related behaviors could lead to new therapeutic options .

Case Study 1: Antibacterial Activity

A study examined the antibacterial properties of various piperidine derivatives, including those related to this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of piperidine derivatives found that modifications similar to those present in this compound enhanced neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of piperidine/piperazine-tert-butyl ester derivatives, which share a common carbamate backbone but differ in substituent groups. Below is a comparative analysis with key analogs:

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) CAS Number Availability
Target Compound : 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 2-amino-acetylamino-methyl Not explicitly provided Not provided Not provided Discontinued (CymitQuimica)
2-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-amino-phenylamino-methyl Not provided Not provided 1159976-36-9 Available (Santa Cruz Biotechnology)
2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Ethyl-amino linked to 2-amino-acetyl Not provided Not provided 1353947-52-0 Discontinued (CymitQuimica)
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino linked to 2-amino-acetyl C16H29N3O3 311.42 1353975-39-9 Discontinued (CymitQuimica)
4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino at piperidine-4-position Not provided Not provided 1353982-72-5 Discontinued (CymitQuimica)

Key Differences and Implications

The 4-amino-phenylamino analog contains an aromatic amine, which could confer distinct electronic properties for applications in fluorescence labeling or metal coordination.

Positional Isomerism :

  • The 4-position analog (CAS 1353982-72-5 ) demonstrates how regiochemistry impacts molecular conformation. Piperidine-4-substituted derivatives may exhibit different solubility or pharmacokinetic profiles compared to 2-substituted isomers.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 0–25°C for coupling steps), solvent selection (e.g., dichloromethane or DMF for amide bond formation), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of coupling agents like HATU/DCC). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitoring intermediates with TLC or LC-MS ensures reaction progression .

Q. How should this compound be stored to maintain stability, and what degradation pathways are observed under suboptimal conditions?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester group. Degradation occurs via moisture-induced ester cleavage or light-mediated oxidation of the aminoacetyl moiety. Regular stability testing via NMR (monitoring for loss of tert-butyl peak at ~1.4 ppm) and HPLC (tracking new peaks) is advised. Evidence suggests <5% degradation over 6 months under optimal storage .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm structural integrity (e.g., tert-butyl carbamate protons at ~1.4 ppm, piperidine ring protons at 1.5–3.0 ppm). High-resolution LC-MS (ESI+) validates molecular weight ([M+H]+ expected ~300–350 g/mol). Purity ≥95% should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies are effective for removing the tert-butyl carbamate (Boc) protecting group during downstream derivatization?

  • Methodological Answer : Deprotection is achieved using TFA (20–50% v/v in DCM, 1–2 hours at room temperature) or HCl/dioxane (4M, 30 minutes). Post-deprotection, neutralize with aqueous NaHCO₃ and extract with DCM. Confirm complete removal via loss of the tert-butyl NMR signal and LC-MS shift .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against enzyme targets?

  • Methodological Answer : Use fluorescence polarization or SPR to measure binding affinity (Kd) for targets like proteases or kinases. For functional inhibition, conduct kinetic assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina, Schrödinger) to predict binding modes, guided by the compound’s piperidine-amide scaffold .

Q. What chiral synthesis approaches ensure high enantiomeric purity of the piperidine core?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for aminohydroxylation) or chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation. Chiral HPLC (Chiralpak AD-H column) or SFC validates enantiopurity (≥98% ee). Stereochemical assignments require NOESY or X-ray crystallography .

Q. How can computational modeling resolve contradictions in reported binding affinities across studies?

  • Methodological Answer : Perform MD simulations (AMBER, GROMACS) to assess conformational flexibility of the piperidine ring under physiological conditions (pH 7.4, 310K). Compare binding free energies (MM-PBSA) across protonation states. Validate with alanine scanning mutagenesis of the target protein .

Q. What experimental frameworks address discrepancies in synthetic yields reported for analogous compounds?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, a Box-Behnken design can optimize coupling reactions by varying temperature (0–25°C), equivalents of HATU (1.0–1.5), and reaction time (2–24 hours). Statistical analysis (ANOVA) identifies critical factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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